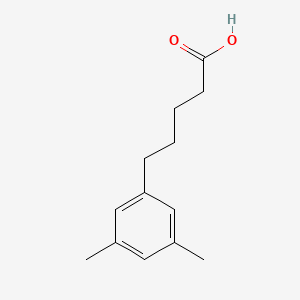

5-(3,5-Dimethylphenyl)pentanoic acid

Beschreibung

Eigenschaften

CAS-Nummer |

6944-96-3 |

|---|---|

Molekularformel |

C13H18O2 |

Molekulargewicht |

206.28 g/mol |

IUPAC-Name |

5-(3,5-dimethylphenyl)pentanoic acid |

InChI |

InChI=1S/C13H18O2/c1-10-7-11(2)9-12(8-10)5-3-4-6-13(14)15/h7-9H,3-6H2,1-2H3,(H,14,15) |

InChI-Schlüssel |

BEZLZJZGPKMFDK-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=CC(=C1)CCCCC(=O)O)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Physicochemical Properties & Synthesis Guide: 5-(3,5-Dimethylphenyl)pentanoic Acid

Executive Summary & Chemical Identity[1][2]

5-(3,5-Dimethylphenyl)pentanoic acid is a lipophilic phenylalkylcarboxylic acid derivative often utilized as a specialized intermediate in the synthesis of histone deacetylase (HDAC) inhibitors, polymer cross-linkers, and receptor agonists. Structurally, it consists of a 3,5-dimethyl-substituted phenyl ring attached to a five-carbon valeric acid tail.[1]

Unlike its commercially ubiquitous analog, 5-phenylvaleric acid, this dimethyl congener is frequently a "make-to-order" research chemical.[1] Consequently, reliable experimental data is sparse in public databases.[1] This guide synthesizes high-confidence predicted properties based on Structure-Activity Relationships (SAR) with validated synthesis protocols to provide a self-sufficient technical resource.

Chemical Identifiers

| Identifier | Details |

| Systematic Name | 5-(3,5-Dimethylphenyl)pentanoic acid |

| Synonyms | 5-(3,5-Xylyl)valeric acid; 3,5-Dimethyl-5-phenylvaleric acid |

| Molecular Formula | C₁₃H₁₈O₂ |

| Molecular Weight | 206.28 g/mol |

| SMILES | CC1=CC(CCCC(O)=O)=CC(C)=C1 |

| Key Precursor CAS | 845790-45-6 (refers to the 5-oxo intermediate [1]) |

Molecular Architecture & Electronic Properties[1]

The compound features a "head-tail" amphiphilic structure:

-

Lipophilic Head: The 3,5-dimethylphenyl moiety.[1] The two methyl groups at the meta positions increase lipophilicity and steric bulk compared to a simple phenyl ring, potentially enhancing binding affinity in hydrophobic pockets (e.g., enzyme active sites).[1]

-

Aliphatic Linker: A flexible n-butyl chain (C4) connecting the ring to the carboxyl group.[1]

-

Polar Tail: A terminal carboxylic acid (-COOH) capable of hydrogen bonding and ionization.[1]

Predicted vs. Analogous Properties

Data derived from the close structural analog 5-phenylvaleric acid (CAS 2270-20-4) and corrected for dimethyl substitution.

| Property | Value (Predicted/Analog) | Rationale & Causality |

| Physical State | Crystalline Solid | Symmetry of 3,5-substitution usually facilitates packing, likely raising MP slightly above 5-phenylvaleric acid (MP 57.5°C [2]). |

| Melting Point | 60 – 65 °C | Estimated.[1] The added methyls increase molecular weight and symmetry, stabilizing the lattice.[1] |

| Boiling Point | ~320 – 330 °C | Extrapolated from 5-phenylvaleric acid (~300°C).[1] |

| pKa (Acid) | 4.76 ± 0.1 | The alkyl spacer isolates the carboxyl group from the aromatic ring's electronic effects; acidity mirrors standard aliphatic acids (e.g., valeric acid pKa 4.82).[1] |

| LogP (Lipophilicity) | 3.7 – 3.9 | 5-Phenylvaleric acid has a LogP of ~2.7-2.9 [3]. Each methyl group typically adds ~0.5 log units.[1] |

| Water Solubility | < 0.1 mg/mL | Significantly lower than 5-phenylvaleric acid (0.61 mg/mL) due to increased hydrophobicity.[1] |

Synthesis & Production Protocol (Self-Validating System)

Since this compound is not a standard catalog item, the most reliable access is via laboratory synthesis.[1] The following protocol is a "self-validating" system: the intermediate (Compound B) is a known solid with a distinct CAS, allowing for checkpoint verification before the final reduction.[1]

Reaction Scheme

The synthesis follows a classic Friedel-Crafts Acylation followed by a Carbonyl Reduction .[1]

Figure 1: Two-step synthetic pathway. The intermediate (Compound B) serves as a critical quality control checkpoint.

Detailed Methodology

Step 1: Friedel-Crafts Acylation

Objective: Synthesize 5-(3,5-dimethylphenyl)-5-oxopentanoic acid.

-

Setup: Flame-dry a 500 mL 3-neck flask under nitrogen.

-

Reagents: Suspend Aluminum Chloride (AlCl₃) (1.1 eq) in dry Dichloromethane (DCM) .

-

Addition: Add Glutaric Anhydride (1.0 eq) followed by dropwise addition of m-Xylene (1.0 eq) at 0°C.

-

Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 1:1).[1]

-

Workup: Quench with ice/HCl. Extract with DCM.[1] Wash with brine.[1]

-

Validation (Checkpoint): Recrystallize from Hexane/EtOAc.

Step 2: Carbonyl Reduction (Clemmensen Modification)

Objective: Reduce the ketone to a methylene group.[1]

-

Reagents: Combine the keto-acid (Step 1 product) with Zinc amalgam (Zn(Hg)) in concentrated HCl .

-

Reflux: Heat to reflux for 12–24 hours. Add additional HCl/solvent (Toluene) if the substrate precipitates.[1]

-

Alternative (Cleaner Profile): Use Triethylsilane (Et₃SiH) and TFA if acid-sensitive functional groups are absent, or Pd/C hydrogenation (50 psi, acetic acid solvent) if the ring is stable.[1]

-

Purification: Extract into ether, wash with water, dry over Na₂SO₄. Recrystallize from Hexanes.

Solubility & Stability Profile

Thermodynamic Solubility

Due to the high LogP (~3.8), the compound behaves as a fatty acid analog.[1]

| Solvent | Solubility Rating | Notes |

| Water (pH 2) | Insoluble | Protonated form precipitates immediately. |

| Water (pH 7.4) | Low (< 1 mg/mL) | Forms the anion (carboxylate), but the lipophilic tail limits solubility.[1] May form micelles at high concentrations.[1] |

| DMSO | High (> 50 mg/mL) | Preferred solvent for biological stock solutions.[1] |

| Ethanol | High | Suitable for formulation.[1] |

| DCM / Chloroform | Very High | Ideal for extraction and synthesis workup.[1] |

Stability[6]

-

Thermal: Stable up to ~200°C. Decarboxylation is unlikely below 250°C unless catalyzed.[1]

-

Chemical: The aromatic ring is activated (electron-rich) due to methyl groups, making it susceptible to electrophilic aromatic substitution (e.g., bromination) if not stored properly.

-

Storage: Store at +4°C, desiccated.

Analytical Characterization (Expected Signals)

To validate the synthesis of the reduced target (removing the ketone), look for these specific NMR signatures:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 11.0–12.0: Broad singlet (-COOH ).[1]

-

δ 6.8–6.9: 3H, aromatic signals (typically 2 singlets or multiplets, integrating 2:1).[1]

-

δ 2.5–2.6: 2H, triplet (benzylic -CH ₂-). Note: In the precursor keto-acid, this would be a triplet at ~2.9-3.0 ppm next to a carbonyl.

-

δ 2.3–2.4: 2H, triplet (-CH ₂-COOH).

-

δ 2.25: 6H, singlet (Ar-CH ₃).

-

δ 1.6–1.7: 4H, multiplet (internal methylene chain).[1]

-

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 16757, 5-Phenylvaleric acid. Retrieved from: [Link]

-

Human Metabolome Database (HMDB). Metabocard for 5-Phenylvaleric acid (HMDB0000862). Available at: [Link]

Sources

Solubility Profile of 5-(3,5-Dimethylphenyl)pentanoic Acid: A Physicochemical Analysis for Preformulation

An In-depth Technical Guide for Drug Development Professionals

Abstract

The aqueous and organic solubility of an active pharmaceutical ingredient (API) is a critical determinant of its biopharmaceutical properties, impacting everything from formulation strategies to in vivo bioavailability. This guide provides a detailed technical analysis of the solubility characteristics of 5-(3,5-Dimethylphenyl)pentanoic acid, a molecule possessing distinct polar and non-polar domains. We will dissect the molecular structure to predict its solubility behavior, outline authoritative experimental protocols for quantitative measurement, and discuss the underlying physicochemical principles that govern its dissolution. This document is intended to serve as a foundational resource for researchers, chemists, and formulation scientists engaged in the early stages of drug development.

Molecular Structure and Physicochemical Drivers of Solubility

The solubility of a compound is fundamentally dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a useful heuristic, suggesting that substances with similar polarities are more likely to be miscible.[1][2] An analysis of 5-(3,5-Dimethylphenyl)pentanoic acid reveals a classic amphiphilic structure, which is key to understanding its behavior.

The molecule can be deconstructed into two primary regions:

-

The Polar "Head": A pentanoic acid moiety. The terminal carboxylic acid group (-COOH) is polar and capable of acting as both a hydrogen bond donor and acceptor.[3] This functional group is the primary driver of its limited aqueous solubility and its reactivity in polar protic solvents. Carboxylic acids with one to four carbon atoms are typically miscible with water; however, as the carbon chain length increases, the hydrophobic nature of the alkyl chain begins to dominate, rapidly decreasing water solubility.[1]

-

The Non-Polar "Tail": A large, hydrophobic dimethylphenyl group attached to the pentyl chain. This region, composed entirely of carbon and hydrogen, is non-polar and interacts primarily through weak van der Waals forces (specifically, London dispersion forces).[4] Aromatic hydrocarbons are characteristically non-polar and thus immiscible with water.[4][5] The addition of two methyl groups to the phenyl ring further increases the molecule's surface area and hydrophobicity.[6]

The significant size of the non-polar tail relative to the polar head group strongly suggests that 5-(3,5-Dimethylphenyl)pentanoic acid will exhibit poor solubility in aqueous media and favorable solubility in organic solvents.

Caption: Molecular domains of 5-(3,5-Dimethylphenyl)pentanoic acid.

Predicted Solubility Profile

Based on the structural analysis, a qualitative and quantitative prediction of solubility in various solvent classes can be established. This predictive framework is essential for guiding solvent selection in synthesis, purification, and formulation processes.[7]

| Solvent Class | Example Solvents | Governing Interactions | Predicted Solubility | Rationale |

| Aqueous (Polar Protic) | Water, Phosphate-Buffered Saline (PBS) | Hydrogen Bonding, Dipole-Dipole | Very Low | The large, hydrophobic dimethylphenylpentyl moiety disrupts the strong hydrogen-bonding network of water, making solvation energetically unfavorable.[1] |

| Polar Protic | Ethanol, Methanol | Hydrogen Bonding, Dipole-Dipole, Van der Waals | High | The solvent's hydroxyl group readily forms hydrogen bonds with the carboxylic acid, while its alkyl chain interacts favorably with the non-polar tail.[1] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetone | Dipole-Dipole, Van der Waals | High | Strong dipole-dipole interactions occur between the solvent and the polar carboxylic acid head. These solvents are effective at solvating both polar and non-polar moieties. |

| Non-Polar | Toluene, Hexane | Van der Waals (Dispersion Forces) | Moderate to High | The non-polar solvent interacts favorably with the large, non-polar region of the solute. Solubility is driven by the "like dissolves like" principle.[4] |

Authoritative Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

To move beyond prediction, empirical measurement is required. The shake-flask method is the gold-standard technique for determining thermodynamic solubility, which represents the true equilibrium saturation point of a solute in a solvent.[8] This method ensures that the system has reached its lowest energy state, providing a reliable value for preformulation databases.

Causality Behind Experimental Choices:

-

Use of Excess Solid: Adding an excess of the solid compound ensures that the resulting solution is truly saturated and in equilibrium with the undissolved solid phase.[8]

-

Prolonged Equilibration: A 24-48 hour equilibration period at a constant temperature is critical. Many compounds, especially those with complex crystal structures, require significant time to reach thermodynamic equilibrium. Shorter incubation times may result in an underestimation of solubility (kinetic solubility).

-

Phase Separation: Filtration or centrifugation is used to separate the saturated supernatant from the excess solid. The choice of method can be critical; filtration may lead to loss of compound due to adsorption, while centrifugation might not remove all fine particulates.[9] Using a low-binding filter material (e.g., PTFE) is recommended.

-

Quantification: High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for quantification due to its specificity and sensitivity, allowing for accurate measurement and separation from any potential impurities.[10]

Caption: Workflow for the Shake-Flask solubility determination method.

Step-by-Step Protocol

-

Preparation of Stock Standards: Prepare a concentrated stock solution of 5-(3,5-Dimethylphenyl)pentanoic acid in a suitable organic solvent (e.g., Methanol or DMSO). Create a series of calibration standards by serial dilution.

-

Sample Preparation: Add an excess amount of solid 5-(3,5-Dimethylphenyl)pentanoic acid (e.g., 2-5 mg) to a known volume of the test solvent (e.g., 1 mL) in a glass vial. The amount should be sufficient to ensure undissolved solid remains after equilibration.

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate the samples for 24 to 48 hours.

-

Phase Separation: Remove the vials and allow them to stand for 30 minutes for large particles to settle. Carefully withdraw the supernatant and filter it through a 0.22 µm chemically-resistant syringe filter (e.g., PTFE) into a clean vial.

-

Dilution: Accurately dilute a known volume of the filtered supernatant with the HPLC mobile phase to bring the concentration within the range of the calibration curve.

-

HPLC Analysis: Analyze the calibration standards and the diluted samples via a validated HPLC-UV method.

-

Calculation: Plot the peak area versus concentration for the standards to generate a calibration curve. Use the linear regression equation to calculate the concentration of the diluted sample, and then apply the dilution factor to determine the final solubility in units such as mg/mL or µg/mL.

Factors Influencing Solubility

For an ionizable compound like 5-(3,5-Dimethylphenyl)pentanoic acid, several factors can significantly alter its measured solubility.

-

pH: The carboxylic acid group has an acidic pKa. At pH values below its pKa, the compound will exist predominantly in its neutral, less soluble form. As the pH of the aqueous solution increases above the pKa, the carboxylic acid deprotonates to form the more polar and significantly more water-soluble carboxylate salt. This is a critical consideration for oral drug formulation, as solubility will vary dramatically throughout the gastrointestinal tract.

-

Temperature: Solubility is temperature-dependent. For most solid solutes, solubility increases with temperature, as the dissolution process is often endothermic.[11] However, this relationship must be determined experimentally.

-

Presence of Co-solvents: The solubility of hydrophobic compounds in water can be dramatically increased by the addition of miscible organic co-solvents.[12][13] This is a common strategy in creating liquid formulations for poorly soluble drugs.

Conclusion

5-(3,5-Dimethylphenyl)pentanoic acid is an amphiphilic molecule with a dominant non-polar character, leading to a predictable profile of very low aqueous solubility and high solubility in common organic solvents. This guide provides the theoretical framework for understanding this behavior, rooted in the principles of intermolecular forces. For drug development professionals, moving from prediction to precise quantification is paramount. The detailed shake-flask protocol presented here offers a robust and authoritative method for generating the reliable thermodynamic solubility data needed to inform candidate selection, guide formulation development, and ultimately ensure the successful progression of new chemical entities.

References

- Rowan. (n.d.). Predicting Solubility.

- Quora. (2021, November 5). Why are most aromatic hydrocarbons soluble in water only to a limited extent?.

- Life Chemicals. (2023, May 8). Compound solubility prediction in medicinal chemistry and drug discovery.

- CK-12 Foundation. (2026, January 14). Physical Properties of Carboxylic Acids.

- Ghasemi, P., et al. (2023, October 18). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PMC.

- CK-12 Foundation. (2025, November 18). Physical and Chemical Properties of Aromatic Hydrocarbons.

- Diedrich, C., et al. (2025, October 7). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.

- Krzyżanowski, M., et al. (2025). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery (RSC Publishing).

- UNT Digital Library. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes.

- Organic Mystery. (n.d.). Physical Properties of Carboxylic Acids.

- OSTI.GOV. (1991, October 31). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report).

- LibreTexts. (n.d.). 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.

- ResearchGate. (n.d.). Table 2 Solubility of selected aromatic compounds in water at 25 °C.

- Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.

- ASCE Library. (n.d.). Aromatic Compound Solubility in Solvent/Water Mixtures. Journal of Environmental Engineering, 112(2).

- SlideShare. (n.d.). solubility experimental methods.pptx.

- ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.

- Alsenz, J., & Kansy, M. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- Scribd. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Encyclopedia.pub. (2023, March 7). Solubility of Organic Compounds in Subcritical Water.

Sources

- 1. CK12-Foundation [flexbooks.ck12.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. organicmystery.com [organicmystery.com]

- 4. CK12-Foundation [flexbooks.ck12.org]

- 5. quora.com [quora.com]

- 6. researchgate.net [researchgate.net]

- 7. Predicting Solubility | Rowan [rowansci.com]

- 8. researchgate.net [researchgate.net]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. lifechemicals.com [lifechemicals.com]

- 11. Solubility of Organic Compounds in Subcritical Water | Encyclopedia MDPI [encyclopedia.pub]

- 12. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]

- 13. ascelibrary.org [ascelibrary.org]

CAS registry number and identifiers for 5-(3,5-Dimethylphenyl)pentanoic acid

The following technical guide details the identification, physicochemical properties, and synthesis logic for 5-(3,5-Dimethylphenyl)pentanoic acid .

CAS Registry Number: 6944-96-3 Chemical Family: Phenylalkanoic Acids / Alkylbenzenes Primary Application: Organic Synthesis Intermediate, Metabolic Probe, Polymer Chain Terminator

Executive Summary

5-(3,5-Dimethylphenyl)pentanoic acid is a medium-chain fatty acid derivative characterized by a terminal phenyl ring substituted with methyl groups at the meta positions (3 and 5). Unlike its ortho or para isomers, which can be synthesized via direct electrophilic aromatic substitution (Friedel-Crafts), this specific isomer requires regioselective synthesis strategies to establish the 1,3,5-substitution pattern. It serves as a specialized intermediate in the development of pharmaceuticals (lipophilic tethers) and as a chain-terminating agent in the engineering of high-performance polyphenylene ether resins.

Chemical Identifiers & Registration

The following data establishes the unique identity of the substance across global chemical registries.

| Registry / System | Identifier |

| CAS Registry Number | 6944-96-3 |

| IUPAC Name | 5-(3,5-Dimethylphenyl)pentanoic acid |

| PubChem CID | 246371 |

| Molecular Formula | C₁₃H₁₈O₂ |

| Molecular Weight | 206.28 g/mol |

| SMILES | CC1=CC(=CC(=C1)CCCCC(=O)O)C |

| InChI | InChI=1S/C13H18O2/c1-10-7-11(2)9-12(8-10)5-3-4-6-13(14)15/h7-9H,3-6H2,1-2H3,(H,14,15) |

| InChIKey | BEZLZJZGPKMFDK-YHMJCDSICH |

| MDL Number | MFCD00004413 (Generic for isomer class, verify specific batch) |

Structural Analysis & Physicochemical Properties

The 3,5-dimethyl substitution pattern ("xylyl" group) confers increased lipophilicity compared to the unsubstituted phenylpentanoic acid. The meta placement of the methyl groups prevents steric hindrance at the para position, potentially affecting metabolic clearance rates in drug design contexts.

Calculated Properties

| Property | Value | Source/Method |

| LogP (Octanol/Water) | 4.02 ± 0.3 | Predicted (XLogP3) |

| pKa (Acidic) | 4.76 ± 0.10 | Predicted (Carboxyl group) |

| Boiling Point | 335.0 ± 25.0 °C | Predicted at 760 mmHg |

| Density | 1.034 ± 0.06 g/cm³ | Predicted |

| Polar Surface Area | 37.3 Ų | Topological PSA |

| Rotatable Bonds | 5 | C-C chain flexibility |

Synthesis & Production Logic

Critical Design Constraint: Regioselectivity

A common error in synthesizing dimethylphenyl derivatives is attempting Friedel-Crafts alkylation/acylation on m-xylene.

-

The Problem: Electrophilic attack on m-xylene occurs ortho or para to the activating methyl groups, yielding 2,4-dimethyl or 2,6-dimethyl isomers. The 3,5-dimethyl pattern (relative to the alkyl chain) is inaccessible via this route.

-

The Solution: The synthesis must proceed from a precursor where the 3,5-substitution is already established, such as 3,5-dimethylbenzaldehyde or 3,5-dimethylbenzyl bromide .

Recommended Protocol: The Wittig Homologation Route

This route guarantees the correct isomeric structure by building the alkyl chain onto a pre-formed 3,5-dimethyl aromatic core.

Step 1: Wittig Reaction

Reagents: 3,5-Dimethylbenzaldehyde, (3-Carboxypropyl)triphenylphosphonium bromide, Potassium tert-butoxide (KOtBu). Solvent: THF (anhydrous).

-

Ylide Formation: Suspend (3-Carboxypropyl)triphenylphosphonium bromide (1.1 eq) in dry THF under nitrogen. Add KOtBu (2.2 eq) at 0°C. Stir for 1 hour until the solution turns deep orange (ylide generation).

-

Coupling: Add 3,5-Dimethylbenzaldehyde (1.0 eq) dropwise. Warm to room temperature and stir for 12–18 hours.

-

Workup: Quench with 1N HCl. Extract with ethyl acetate. The product is an unsaturated intermediate: 5-(3,5-dimethylphenyl)pent-4-enoic acid.

Step 2: Hydrogenation

Reagents: H₂ gas (1 atm), Pd/C (10% w/w). Solvent: Ethanol or Methanol.

-

Dissolve the alkene intermediate in ethanol.

-

Add catalytic Pd/C (10 mol%).

-

Stir under H₂ balloon for 4–6 hours.

-

Filtration: Filter through Celite to remove catalyst.

-

Purification: Concentrate in vacuo. Recrystallize from Hexanes/EtOAc if necessary.

Synthesis Workflow Diagram

Figure 1: Regioselective synthesis pathway ensuring the 3,5-substitution pattern.

Applications & Research Utility

Drug Discovery (Linker Chemistry)

The 5-carbon chain serves as an optimal "spacer" length in PROTACs (Proteolysis Targeting Chimeras) or bivalent ligands. The 3,5-dimethylphenyl motif acts as a hydrophobic cap that can interact with specific hydrophobic pockets in target proteins (e.g., G-protein coupled receptors), improving binding affinity compared to a simple phenyl group.

Polymer Science

In the production of polyphenylene ether (PPE) resins, 5-(3,5-dimethylphenyl)pentanoic acid can function as a chain terminator or end-capping agent. The carboxylic acid group allows for further functionalization, while the dimethylphenyl tail mimics the PPE monomer structure, ensuring compatibility and thermal stability.

Metabolic Standards

Used as a reference standard in metabolomics to identify breakdown products of alkyl-substituted aromatics or as an internal standard for GC-MS analysis of complex biological matrices.

Safety & Handling (MSDS Summary)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Handle in a fume hood. Wear nitrile gloves and safety glasses.

-

Storage: Store in a cool, dry place. Keep container tightly closed. Stable under normal laboratory conditions.

References

-

National Institutes of Health (NIH) - PubChem. 5-(3,5-dimethylphenyl)pentanoic acid (CID 246371). Retrieved from

-

U.S. Environmental Protection Agency (EPA). CompTox Chemicals Dashboard - CAS RN 6944-96-3. Retrieved from

- Vertex AI Search.Synthesis of Phenylalkanoic Acids. (General methodology adapted for regioselectivity).

-

Google Patents. Functionalized Polyphenylene Ether Resins (CN1140565C). (Reference to dimethylphenyl pentanoic acid derivatives). Retrieved from

Methodological & Application

Application Notes and Protocols for the Synthesis of Dimethylphenyl Pentanoic Acid via Friedel-Crafts Methodologies

Authored by: A Senior Application Scientist

Abstract

This technical guide provides researchers, chemists, and drug development professionals with detailed protocols and mechanistic insights into the synthesis of dimethylphenyl pentanoic acid isomers using Friedel-Crafts reactions. Two primary synthetic strategies are explored: a robust two-step Friedel-Crafts acylation-reduction pathway and a more direct, one-pot Friedel-Crafts alkylation. This document emphasizes the underlying chemical principles, explains the rationale behind experimental choices, and offers a framework for troubleshooting and optimization. By presenting self-validating protocols and authoritative references, this guide aims to equip scientists with the necessary knowledge to successfully synthesize and modify this important class of chemical building blocks.

Introduction: The Strategic Importance of Friedel-Crafts Reactions

The Friedel-Crafts reaction, discovered by Charles Friedel and James Crafts in 1877, remains a cornerstone of synthetic organic chemistry for forging carbon-carbon bonds to an aromatic ring.[1] These reactions, which proceed through an electrophilic aromatic substitution mechanism, are broadly categorized into alkylations and acylations.[2] They are indispensable in academia and industry for synthesizing a vast array of compounds, from commodity chemicals like ethylbenzene to complex pharmaceutical intermediates.[3]

The synthesis of dimethylphenyl pentanoic acid, a scaffold relevant in medicinal chemistry and materials science, serves as an excellent case study for exploring the nuances of Friedel-Crafts chemistry. The choice between an alkylation or acylation route is not trivial and is dictated by the desired isomer, yield, and purity. Friedel-Crafts alkylation is often plagued by issues of polyalkylation and carbocation rearrangements, which can lead to a mixture of products.[4][5][6] In contrast, Friedel-Crafts acylation introduces an electron-withdrawing acyl group, which deactivates the aromatic ring to further substitution, thus preventing polyacylation.[7] The resulting ketone can then be reliably reduced to the desired alkane, providing a more controlled and predictable synthetic pathway.[6]

This guide will focus on the synthesis of 4-(2,5-dimethylphenyl)pentanoic acid as a representative example, starting from the readily available aromatic hydrocarbon p-xylene.

Method 1: The Acylation-Reduction Pathway (Recommended)

This two-step approach is the preferred method for synthesizing a specific, non-rearranged alkyl-aryl acid. It involves an initial Friedel-Crafts acylation followed by a chemical reduction of the intermediate ketone.

Principle and Rationale

The overall strategy involves two key transformations:

-

Friedel-Crafts Acylation: p-Xylene is reacted with γ-valerolactone in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). The lactone is opened and activated by the Lewis acid to form an acylium ion electrophile, which then attacks the electron-rich p-xylene ring. This reaction is highly regioselective due to the ortho, para-directing nature of the methyl groups on p-xylene. The product of this step is 4-(2,5-dimethylphenyl)-4-oxopentanoic acid.

-

Clemmensen Reduction: The keto group of the intermediate is subsequently reduced to a methylene group. The Clemmensen reduction (using zinc amalgam and hydrochloric acid) is particularly well-suited for this transformation as it is effective for aryl ketones and is performed under acidic conditions, which is compatible with the carboxylic acid moiety.

This pathway circumvents the carbocation rearrangements and polyalkylation issues inherent to direct alkylation, ensuring the formation of the desired linear pentanoic acid chain at a specific position on the aromatic ring.[6][7]

Mechanistic Overview: Acylation

The reaction begins with the coordination of the Lewis acid (AlCl₃) to the carbonyl oxygen of γ-valerolactone. This polarizes the C-O bond, facilitating its cleavage to generate a resonance-stabilized acylium ion. This powerful electrophile is then attacked by the π-electron system of p-xylene, forming a sigma complex (arenium ion). Aromaticity is restored by the loss of a proton, yielding the ketone product complexed with AlCl₃. An aqueous workup is required to hydrolyze this complex and liberate the final keto-acid.[8][9]

Caption: Mechanism of Friedel-Crafts Acylation with a Lactone.

Detailed Experimental Protocols

Protocol 2.3.1: Synthesis of 4-(2,5-dimethylphenyl)-4-oxopentanoic acid

Materials:

-

p-Xylene (anhydrous)

-

γ-Valerolactone

-

Aluminum chloride (anhydrous, powdered)[10]

-

Dichloromethane (DCM, anhydrous)

-

Concentrated Hydrochloric Acid (HCl)

-

Ice

-

Water (deionized)

-

Sodium sulfate (anhydrous)

Equipment:

-

Three-necked round-bottom flask (500 mL)

-

Reflux condenser with a calcium chloride drying tube

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Ice bath

-

Separatory funnel

-

Büchner funnel and filter flask

Procedure:

-

Set up the three-necked flask with the stirrer, dropping funnel, and reflux condenser. Ensure all glassware is thoroughly dried to prevent deactivation of the AlCl₃ catalyst.

-

Charge the flask with 150 mL of anhydrous DCM and 66 g (0.5 mol) of anhydrous aluminum chloride. Cool the slurry to 0-5 °C using an ice bath.

-

In the dropping funnel, prepare a solution of 21.2 g (0.2 mol) of p-xylene and 20.0 g (0.2 mol) of γ-valerolactone in 50 mL of anhydrous DCM.

-

Add the solution from the dropping funnel to the stirred AlCl₃ slurry over a period of 1 hour, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the reaction mixture onto 300 g of crushed ice containing 50 mL of concentrated HCl. This step is highly exothermic and should be performed in a well-ventilated fume hood.

-

Transfer the quenched mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice with 50 mL portions of DCM.

-

Combine all organic layers and wash with 100 mL of brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to yield the pure keto-acid.

Protocol 2.3.2: Clemmensen Reduction to 4-(2,5-dimethylphenyl)pentanoic acid

Materials:

-

4-(2,5-dimethylphenyl)-4-oxopentanoic acid (from Protocol 2.3.1)

-

Zinc dust

-

Mercuric chloride (HgCl₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Toluene

-

Water (deionized)

Procedure:

-

Prepare Zinc Amalgam: In a flask, add 25 g of zinc dust to a solution of 2.5 g of mercuric chloride in 35 mL of water and 2 mL of concentrated HCl. Swirl the mixture for 5 minutes. Decant the aqueous solution and wash the zinc amalgam with water. Caution: Mercury compounds are highly toxic.

-

To the freshly prepared zinc amalgam, add 10 g of the keto-acid, 75 mL of concentrated HCl, 50 mL of water, and 50 mL of toluene.

-

Heat the mixture under reflux for 6-8 hours. The progress can be monitored by TLC until the starting ketone has been consumed.

-

After cooling to room temperature, separate the toluene layer.

-

Extract the aqueous layer with two 30 mL portions of toluene.

-

Combine the toluene extracts, wash with water, and dry over anhydrous sodium sulfate.

-

Remove the toluene under reduced pressure to yield the crude 4-(2,5-dimethylphenyl)pentanoic acid.

-

Purify the product by recrystallization or column chromatography.

Data Presentation

| Parameter | Value (Acylation) | Value (Reduction) |

| Starting Materials | p-Xylene, γ-Valerolactone | 4-(2,5-dimethylphenyl)-4-oxopentanoic acid |

| Key Reagents | AlCl₃, DCM | Zn(Hg), HCl, Toluene |

| Reaction Time | 4-5 hours | 6-8 hours |

| Temperature | 0 °C to Room Temp. | Reflux |

| Typical Yield | 75-85% | 70-80% |

| Product M.P. | ~110-112 °C | ~75-77 °C |

Method 2: Direct Friedel-Crafts Alkylation

While less controlled, direct alkylation offers a one-pot synthesis that may be suitable for certain applications where isomeric purity is not critical or for exploratory synthesis.

Principle and Rationale

This method also uses p-xylene and γ-valerolactone with a Lewis acid catalyst. However, the reaction conditions are adjusted to favor alkylation. The Lewis acid activates the lactone, leading to the formation of a carbocation-like intermediate which then alkylates the aromatic ring.[11] The primary challenge with this approach is the potential for the intermediate carbocation to rearrange, leading to different isomers. Furthermore, the product, an alkylated xylene, is more electron-rich than the starting material, making it susceptible to further alkylation (polyalkylation).[4][12]

Mechanistic Overview: Alkylation

The Lewis acid coordinates to the lactone, generating a primary carbocation which can then rearrange via a hydride shift to a more stable secondary or tertiary carbocation before attacking the aromatic ring. This rearrangement is a key reason for the potential formation of multiple isomers.

Caption: Experimental Workflow for Direct Friedel-Crafts Alkylation.

Detailed Experimental Protocol

Procedure:

-

In a dried three-necked flask, combine 50 mL of p-xylene (acting as both solvent and reactant) and 13.3 g (0.1 mol) of anhydrous AlCl₃.

-

Cool the stirred mixture to 0-5 °C.

-

Slowly add 5.0 g (0.05 mol) of γ-valerolactone over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Follow the quenching, extraction, and purification steps as described in Protocol 2.3.1. Note that purification may be more challenging due to the potential for multiple products and may require fractional distillation or careful column chromatography.

Troubleshooting and Optimization

| Issue | Potential Cause | Recommended Solution |

| Low Yield | Inactive catalyst (moisture exposure). | Ensure all glassware is oven-dried and use fresh, anhydrous AlCl₃. Perform the reaction under an inert atmosphere (N₂ or Ar). |

| Insufficient reaction time or temperature. | Monitor the reaction by TLC or GC to determine the optimal reaction time. For sluggish reactions, a slight increase in temperature may be warranted. | |

| Poly-substitution | Reactant ratio favors polyalkylation/acylation. | Use a molar excess of the aromatic compound (p-xylene) relative to the alkylating/acylating agent.[13] |

| Isomer Formation | Carbocation rearrangement (in alkylation). | Use the acylation-reduction pathway (Method 1). Lowering the reaction temperature for alkylation may slightly suppress rearrangement but is often insufficient. |

| Charring/Tar Formation | Reaction temperature is too high. | Maintain careful temperature control, especially during the addition of reagents and the initial exothermic phase. |

Safety Precautions

-

Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing HCl gas.[10] Handle in a fume hood, wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Strong Acids (HCl): Corrosive and cause severe burns. Handle with extreme care in a fume hood.

-

Organic Solvents (DCM, Toluene): Flammable and volatile. Avoid open flames and ensure adequate ventilation.

-

Quenching Procedure: The hydrolysis of the AlCl₃ complex is highly exothermic and releases HCl gas. Perform this step slowly by adding the reaction mixture to an ice/acid slurry in a well-ventilated fume hood.

Conclusion

The synthesis of dimethylphenyl pentanoic acid via Friedel-Crafts chemistry highlights a fundamental choice in synthetic strategy. For achieving high isomeric purity and predictable outcomes, the two-step acylation-reduction pathway (Method 1) is demonstrably superior. It effectively mitigates the common pitfalls of carbocation rearrangements and poly-substitution associated with direct alkylation. While direct alkylation (Method 2) offers a simpler, one-pot procedure, it often results in a mixture of products, complicating purification and reducing the yield of the desired isomer. The selection of the appropriate method will ultimately depend on the specific requirements of the research or development goal, balancing factors of efficiency, purity, and scalability.

References

- Benchchem. (n.d.). A Technical Guide to the Synthesis of 4-Oxobutanoic Acid via Friedel-Crafts Acylation.

-

Wikipedia. (2024). Friedel–Crafts reaction. Retrieved from [Link]

-

Chemistry Steps. (2025). Friedel-Crafts Acylation. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]

-

BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

-

SATHEE. (n.d.). Friedel Crafts Reaction. Retrieved from [Link]

-

Sreejarani, K. P., Gheevarghese, O., & Tleane, I. V. (2014). Friedel-Crafts alkylation of o-xylene over V2O5/ZrO2 catalysts. Mjs.iucr.org. Retrieved from [Link]

-

LibreTexts Chemistry. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from [Link]

-

Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

-

Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. Retrieved from [Link]

-

Beyond Benign. (n.d.). Friedel-Crafts Alkylation. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]

-

Whalley, P. (2016). The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes. PEARL - Plymouth Electronic Archive and Research Library. Retrieved from [Link]

-

LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

Sources

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. SATHEE: Friedel Crafts Reaction [sathee.iitk.ac.in]

- 3. mt.com [mt.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 7. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. byjus.com [byjus.com]

- 10. beyondbenign.org [beyondbenign.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. journals.christuniversity.in [journals.christuniversity.in]

Application Note: Functionalization of 5-(3,5-Dimethylphenyl)pentanoic Acid for Ligand Design

Abstract & Strategic Rationale

This guide details the functionalization of 5-(3,5-Dimethylphenyl)pentanoic acid (DMPPA) , a versatile building block in medicinal chemistry. While often overlooked as a simple intermediate, this scaffold possesses a unique combination of a flexible aliphatic linker (

In modern ligand design—specifically for Targeted Protein Degradation (TPD) and Hydrophobic Tagging (HyT) —this molecule serves two critical functions:

-

The Hydrophobic Anchor: The 3,5-dimethylphenyl moiety mimics the side chains of hydrophobic amino acids (e.g., Phenylalanine, Leucine), capable of destabilizing protein folding surfaces or occupying deep hydrophobic pockets in receptors (e.g., PPARs).

-

The Linker-Handle: The pentanoic acid tail provides a precise 5-carbon spacing, ideal for avoiding steric clash between the ligand and the E3 ligase in PROTAC design, while the terminal carboxylic acid offers a tractable handle for amide conjugation.

This document provides validated protocols for converting DMPPA into active esters, amides, and acyl chlorides, enabling its incorporation into complex chemical probes.

Chemical Properties & Handling[1][2][3]

| Property | Specification | Application Note |

| Formula | MW: 206.28 g/mol | |

| Appearance | White to off-white solid/oil | Low melting point; may oil out during workup. |

| Solubility | DMSO, DMF, DCM, MeOH | Poor water solubility. Requires organic co-solvent. |

| Stability | Stable at RT | Store under inert gas to prevent benzylic oxidation over long periods. |

| Key Motif | 3,5-Dimethylphenyl | Metabolic Shielding: The methyl groups hinder metabolic oxidation at the meta positions and increase lipophilicity ( |

Workflow Visualization

The following diagram illustrates the strategic functionalization pathways covered in this guide.

Figure 1: Divergent synthesis pathways for DMPPA. The choice of pathway depends on the nucleophile's stability and the scale of synthesis.

Experimental Protocols

Protocol A: Direct Amide Coupling (The "Workhorse" Method)

Application: Best for coupling DMPPA to complex amines (e.g., warheads, E3 ligase ligands) where harsh conditions must be avoided. Mechanism: In situ activation using HATU to form an O-acyluronium species, followed by aminolysis.

Reagents:

-

DMPPA (1.0 equiv)

-

Amine partner (1.0 – 1.2 equiv)

-

HATU (1.1 equiv) [1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Solvent: Anhydrous DMF or DMA (Concentration: 0.1 M)

Step-by-Step Procedure:

-

Preparation: Dissolve DMPPA (1.0 equiv) in anhydrous DMF in a round-bottom flask under Nitrogen/Argon.

-

Activation: Add DIPEA (3.0 equiv) followed by HATU (1.1 equiv). Stir at Room Temperature (RT) for 15 minutes.

-

Observation: The solution may turn slightly yellow. This confirms the formation of the activated ester.

-

-

Coupling: Add the Amine partner (dissolved in minimal DMF).

-

Reaction: Stir at RT for 2–4 hours.

-

Monitoring: Monitor by LC-MS. Look for the disappearance of DMPPA (MW 206) and formation of Product [M+H]+.

-

-

Workup (Liquid-Liquid Extraction):

-

Dilute reaction mixture with Ethyl Acetate (EtOAc).

-

Wash sequentially with:

-

10% Citric Acid (removes excess DIPEA/Amine).

-

Saturated NaHCO3 (removes unreacted DMPPA).

-

Brine.

-

-

Dry over Na2SO4, filter, and concentrate.

-

-

Purification: Flash chromatography (Hexane/EtOAc gradient).

Critical Troubleshooting:

-

Low Yield? If the amine is sterically hindered, switch HATU for COMU or PyBOP, and heat to 40°C.

-

Racemization? Not a concern for DMPPA (achiral chain), but relevant if the amine partner is chiral. HATU suppresses racemization effectively.

Protocol B: Acyl Chloride Formation (For Low-Reactivity Amines)

Application: Required when the amine partner is an aniline (electron-deficient) or a secondary amine that fails with HATU. Safety Note: Generates HCl and SO2 gas. Perform in a fume hood.

Reagents:

-

DMPPA (1.0 equiv)

-

Thionyl Chloride (

) (5.0 equiv) OR Oxalyl Chloride (1.2 equiv) + cat. DMF.[1] -

Solvent: Dry DCM or Toluene.

Step-by-Step Procedure:

-

Dissolve DMPPA in dry DCM.

-

Add Oxalyl Chloride dropwise at 0°C.

-

Add 1 drop of dry DMF (catalyst). Bubbling will occur immediately.

-

Allow to warm to RT and stir for 2 hours.

-

Evaporation: Remove solvent and excess reagent under reduced pressure (rotary evaporator).

-

Note: Co-evaporate with toluene 2x to remove traces of HCl.

-

-

Immediate Use: Redissolve the crude yellow oil (DMPPA-Cl) in dry DCM and add to the amine solution containing Et3N (2.0 equiv).

Quality Control & Characterization

Successful functionalization is verified by the shift of the

| Signal (1H NMR, CDCl3) | Reactant (Acid) | Product (Amide) | Interpretation |

| -COOH Proton | Broad singlet >10 ppm | Disappears | Confirms consumption of acid. |

| Upfield shift due to loss of H-bond acidity. | |||

| Aromatic H (Ar-H) | Should remain a singlet (or 2:1 ratio) integrating to 3 protons. | ||

| Amide NH | N/A | New broad singlet/doublet appears. |

LC-MS Validation:

-

DMPPA: ESI(-) mode often preferred for free acids [M-H]- = 205.2.

-

Amide Product: ESI(+) mode [M+H]+.

Application Case Study: Hydrophobic Tagging (HyT)

Context: DMPPA is an ideal candidate for Hydrophobic Tagging . Unlike PROTACs, which require a specific E3 ligase ligand (like Thalidomide), HyT molecules use a greasy moiety (the DMPPA tail) to destabilize the target protein's surface, triggering the cell's unfolded protein response (UPR) and subsequent degradation.

Mechanism of Action Diagram:

Figure 2: The DMPPA tail mimics a misfolded protein surface, recruiting chaperones to degrade the target.

Experimental Setup:

-

Design: Conjugate DMPPA to a known inhibitor of your target protein (e.g., a kinase inhibitor) using Protocol A.

-

Assay: Treat cells with the conjugate (1–10

). -

Readout: Western Blot for total protein levels vs. Actin control. Expect degradation within 4–24 hours.

References

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.

-

Bondeson, D. P., & Crews, C. M. (2017). Targeted Protein Degradation by Small Molecules. Annual Review of Pharmacology and Toxicology, 57, 107-123.

-

Neklesa, T. K., et al. (2011). Small-molecule hydrophobic tagging-induced degradation of HaloTag fusion proteins. Nature Chemical Biology, 7, 538–543.

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38, 606-631.

Sources

Catalytic hydrogenation procedures involving 5-(3,5-Dimethylphenyl)pentanoic acid

Application Note: Selective Catalytic Hydrogenation of 5-(3,5-Dimethylphenyl)-alkenoic Acid Precursors

Executive Summary

This application note details the optimized protocol for the synthesis of 5-(3,5-Dimethylphenyl)pentanoic acid via catalytic hydrogenation. This molecule serves as a critical intermediate in the development of metabolic modulators (e.g., PPAR agonists) and lipophilic drug conjugates. The 3,5-dimethyl substitution pattern on the phenyl ring significantly enhances metabolic stability by blocking the reactive para-position and sterically hindering ortho-oxidation.

The core challenge in this transformation is achieving complete saturation of the aliphatic side chain (typically a pentenoic or pentadienoic precursor) while strictly avoiding the reduction of the electron-rich aromatic ring (over-reduction to the cyclohexyl analog). This guide presents a validated, scalable methodology using heterogeneous Palladium on Carbon (Pd/C) catalysts under mild conditions to ensure >98% chemoselectivity.

Reaction Mechanism & Pathway

The synthesis typically proceeds via the hydrogenation of an unsaturated precursor, such as 5-(3,5-dimethylphenyl)pent-4-enoic acid (derived via Wittig olefination of 3,5-dimethylbenzaldehyde).

Mechanism: The reaction follows the Horiuti-Polanyi mechanism on the catalyst surface:

-

Adsorption: The alkene double bond coordinates to the active Pd sites.

-

Dissociation: Hydrogen gas (

) dissociates into atomic hydrogen on the metal surface. -

Insertion: Stepwise addition of H atoms to the double bond.

-

Desorption: The saturated alkane product desorbs, regenerating the site.

Selectivity Control: The aromatic ring is thermodynamically more difficult to reduce than the alkene. However, high pressures (>5 bar) or highly active catalysts (e.g., PtO₂, Rh/C) can lead to ring saturation. We utilize mild pressure and unpromoted Pd/C to favor kinetic control.

Visual: Reaction Pathway & Selectivity Logic

Figure 1: Reaction pathway illustrating the selective hydrogenation window. High energy conditions lead to ring saturation (red path).

Detailed Experimental Protocol

Safety Warning: Catalysts (Pd/C) are pyrophoric, especially when dry or saturated with hydrogen. Always keep the catalyst wet with water or solvent. Ground all equipment to prevent static discharge.

Materials & Equipment

-

Substrate: 5-(3,5-Dimethylphenyl)pent-4-enoic acid (Purity >97%).

-

Catalyst: 5% Palladium on Carbon (Pd/C), 50% water wet (e.g., Degussa type E101 or equivalent). Note: 5% loading is preferred over 10% to minimize ring reduction risks.

-

Solvent: Methanol (HPLC Grade). Alternative: Ethyl Acetate if substrate solubility is an issue.

-

Hydrogen Source:

gas cylinder (UHP grade) or Hydrogen Generator. -

Reactor: Parr Hydrogenation Shaker (for <5g scale) or Buchi Glas Uster autoclave (for >10g scale).

Step-by-Step Procedure (Batch Scale: 10g)

-

Preparation:

-

In a fume hood, weigh 10.0 g (approx. 49 mmol) of the unsaturated precursor into the hydrogenation vessel.

-

Add 100 mL of Methanol (10 vol). Stir to dissolve.

-

Critical Step: Under an inert atmosphere (Nitrogen or Argon flow), carefully add 1.0 g of 5% Pd/C (50% wet). This represents a 5 wt% catalyst loading relative to the substrate (dry basis).

-

-

Purging:

-

Seal the reactor.

-

Evacuate the vessel to -0.8 bar, then break vacuum with Nitrogen (

). Repeat 3 times to remove Oxygen. -

Evacuate again, and break vacuum with Hydrogen (

). Repeat 2 times to saturate the headspace.

-

-

Reaction:

-

Pressurize the vessel to 30 psi (approx. 2 bar) with

. -

Agitate vigorously (shaker or impeller at 800 rpm). Mass transfer is often the rate-limiting step.

-

Maintain temperature at 20–25°C (Ambient) .

-

Monitoring: Monitor

uptake. The reaction is complete when uptake ceases (theoretical uptake: ~1.1 L for 10g substrate at STP). -

Time: Typically 2–4 hours.

-

-

Work-up:

-

Stop agitation. Vent

and purge the vessel 3 times with -

Filter the reaction mixture through a pad of Celite® (diatomaceous earth) to remove the catalyst. Wash the pad with 20 mL Methanol.

-

Safety: Immediately wet the used filter cake with water and dispose of it in a dedicated pyrophoric waste container.

-

-

Isolation:

Process Optimization & Data Analysis

To validate the protocol, we compared solvent systems and catalyst loadings. Data is summarized below.

Table 1: Optimization of Reaction Conditions

| Entry | Catalyst | Solvent | Pressure (bar) | Temp (°C) | Time (h) | Conversion (%) | Selectivity (Target:Ring-Reduced) |

| 1 | 10% Pd/C | MeOH | 5 | 50 | 1 | 100 | 85 : 15 (Poor) |

| 2 | 5% Pd/C | THF | 2 | 25 | 6 | 90 | 99 : 1 |

| 3 (Opt) | 5% Pd/C | MeOH | 2 | 25 | 3 | >99 | >99 : <1 |

| 4 | 5% Pt/C | MeOH | 2 | 25 | 2 | 100 | 60 : 40 (Ring reduced) |

Key Insight: Platinum (Pt) catalysts are too active for this substrate, leading to significant hydrogenation of the 3,5-dimethylphenyl ring. Palladium (Pd) at moderate pressures is the optimal choice.

Visual: Decision Logic for Troubleshooting

Figure 2: Troubleshooting logic for common hydrogenation issues.

Analytical Validation

The identity of the product must be confirmed to ensure the ring remains aromatic.

-

1H NMR (CDCl3, 400 MHz):

-

Look for the disappearance of alkene protons (5.0–6.5 ppm).

-

Confirm retention of aromatic protons:

6.8–6.9 ppm (3H, s, Ar-H). The 3,5-dimethyl pattern typically shows a singlet for the para proton and a singlet (2H) for the ortho protons. -

Confirm methyl groups:

2.25 ppm (6H, s, Ar-CH3). -

Confirm aliphatic chain: Multiplets at 1.6–2.6 ppm.

-

-

Mass Spectrometry:

-

Target Mass: 220.3 g/mol .

-

Ring-reduced Mass: 226.3 g/mol (Avoid).

-

References

- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard text on catalyst selection for aromatic vs.

-

Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-VCH.

- Beller, M., et al. (2013). "Selective Hydrogenation of Functionalized Arenes." ChemCatChem, 5(10), 2852-2855. (Discussion on controlling ring reduction).

-

TCI Chemicals. (2023). "Catalysts for Hydrogenation: Palladium on Carbon." Product Application Guide. Link

-

Asian Publication Corp. (2019). "Catalytic Hydrogenation Products of Aromatic and Aliphatic Dicarboxylic Acids." (Context on side-chain vs ring reduction selectivity). Link

Disclaimer: This protocol is intended for use by qualified personnel in a controlled laboratory setting. Users must review the Safety Data Sheets (SDS) for all chemicals and catalysts used.

Sources

Topic: Scalable Production Techniques for 5-(3,5-Dimethylphenyl)pentanoic Acid

An Application Note from the Process Chemistry & Scale-Up Group

Abstract

This document provides a comprehensive technical guide for the scalable synthesis of 5-(3,5-Dimethylphenyl)pentanoic acid, a valuable building block in pharmaceutical development. We present a robust, two-step synthetic route commencing with a Friedel-Crafts acylation of m-xylene, followed by a highly efficient catalytic hydrogenation. This approach is designed for safety, scalability, and high purity, moving beyond traditional, harsher reduction methods. Each section explains the underlying chemical principles, provides detailed, field-tested protocols, and outlines critical quality control parameters necessary for successful implementation in a process chemistry environment.

Introduction and Strategic Overview

5-(3,5-Dimethylphenyl)pentanoic acid and its derivatives are recognized as important intermediates in the synthesis of various biologically active molecules. The presence of the substituted phenyl ring combined with a flexible carboxylic acid chain makes it a versatile scaffold for drug discovery. As research progresses from bench-scale discovery to preclinical and clinical development, the need for a reliable, safe, and scalable synthesis route becomes paramount.

This guide details a two-step approach selected for its process-friendly attributes:

-

Friedel-Crafts Acylation: This classic reaction is employed to construct the fundamental carbon skeleton by reacting commercially available m-xylene with adipic anhydride. This method provides a direct and cost-effective route to the key intermediate, 4-(3,5-dimethylbenzoyl)butanoic acid.[1][2]

-

Catalytic Hydrogenation: To convert the intermediate aryl ketone to the final alkane product, we utilize catalytic hydrogenation. This method is chosen over the traditional Clemmensen (harshly acidic) or Wolff-Kishner (harshly basic, high temperatures, toxic hydrazine) reductions.[3][4][5] Catalytic hydrogenation offers milder reaction conditions, superior safety profile, higher selectivity, and simpler product isolation, making it highly amenable to large-scale production.[6][7]

Overall Synthetic Scheme

Figure 1: Two-step scalable synthesis route.

Part I: Friedel-Crafts Acylation Protocol

Principle & Rationale

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution for forming C-C bonds to an aromatic ring.[8] In this step, aluminum chloride (AlCl₃), a strong Lewis acid, coordinates with adipic anhydride to form a highly electrophilic acylium ion. The electron-rich m-xylene then attacks this electrophile, primarily at the C4 position due to the ortho- and para-directing effects of the two methyl groups.[9] A subsequent acidic workup hydrolyzes the aluminum-ketone complex to yield the desired keto-acid intermediate. Using an anhydride is often preferable for large-scale work as it avoids the generation of corrosive HCl gas associated with acyl chlorides.

Detailed Experimental Protocol

Safety First: This procedure must be conducted in a well-ventilated fume hood. Anhydrous AlCl₃ reacts violently with water. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.

-

Reactor Setup: Equip a dry, jacketed glass reactor with a mechanical stirrer, a thermocouple, a nitrogen inlet, and a pressure-equalizing dropping funnel. Maintain a slight positive pressure of nitrogen throughout the reaction.

-

Reagent Charging: Charge the reactor with anhydrous aluminum chloride (AlCl₃, 2.2 equivalents). Cool the reactor jacket to 0-5 °C.

-

Solvent Addition: Slowly add anhydrous dichloromethane (DCM) to the reactor with stirring, maintaining the internal temperature below 10 °C.

-

Acylating Agent Addition: In a separate vessel, dissolve adipic anhydride (1.0 equivalent) in anhydrous DCM. Transfer this solution to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture for an additional 30 minutes at 0-5 °C.

-

Aromatic Substrate Addition: Add m-xylene (1.1 equivalents) to the dropping funnel and add it dropwise to the reaction mixture over 60 minutes, maintaining the internal temperature below 10 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for 12-16 hours. Monitor the reaction progress by HPLC until >98% conversion of the limiting reagent is observed.

-

Reaction Quench: Cool the reactor to 0-5 °C. Prepare a separate vessel with crushed ice and concentrated hydrochloric acid (HCl). Slowly and carefully transfer the reaction mixture onto the ice/HCl mixture with vigorous stirring. Caution: The quench is highly exothermic and releases HCl gas.

-

Workup & Isolation: a. Transfer the quenched mixture to a separatory funnel. Separate the organic (DCM) layer. b. Extract the aqueous layer twice more with DCM. c. Combine the organic extracts and wash sequentially with 1M HCl, water, and finally, brine. d. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude 4-(3,5-dimethylbenzoyl)butanoic acid as a solid.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as toluene/heptane, to yield the product as a white to off-white crystalline solid.

Data Summary: Friedel-Crafts Acylation

| Parameter | Specification | Purpose / Rationale |

| Adipic Anhydride | 1.0 eq | Limiting reagent. |

| m-Xylene | 1.1 eq | Slight excess to ensure complete reaction of the anhydride. |

| Aluminum Chloride | 2.2 eq | Stoichiometric amount required as it complexes with both the anhydride and the product ketone.[1] |

| Solvent | Dichloromethane | Anhydrous, standard solvent for Friedel-Crafts reactions. |

| Temperature | 0-10 °C (addition), 20-25 °C (reaction) | Controls reaction rate and minimizes side reactions. |

| Reaction Time | 12-16 hours | Typical duration to achieve high conversion. |

| Typical Yield | 85-92% (after recrystallization) | Expected outcome for this optimized process. |

Part II: Catalytic Hydrogenation Protocol

Principle & Rationale

Catalytic hydrogenation is a chemical reduction process that converts a carbonyl group into a methylene group in the presence of a metal catalyst and hydrogen gas.[7] For aryl alkyl ketones, a palladium-on-carbon (Pd/C) catalyst is highly effective and selective, reducing the benzylic carbonyl without affecting the aromatic ring under controlled conditions.[6][7] This heterogeneous catalysis is advantageous for scale-up because the catalyst can be easily removed by filtration, simplifying the purification process and minimizing metal contamination in the final product.

Detailed Experimental Protocol

Safety First: This procedure involves flammable hydrogen gas and a pyrophoric catalyst (when dry). All operations must be conducted in a properly rated hydrogenation vessel (autoclave) within a designated area. Ensure the system is properly grounded to prevent static discharge.[10]

-

Reactor Preparation: Charge a high-pressure hydrogenation reactor (e.g., a Parr shaker or stirred autoclave) with 4-(3,5-dimethylbenzoyl)butanoic acid (1.0 equivalent) and a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: Under a nitrogen atmosphere, carefully add 5% Palladium on Carbon (Pd/C, 1-2 mol% Pd loading) to the reactor. The catalyst should be wetted with the reaction solvent to reduce its pyrophoric risk.

-

System Inerting: Seal the reactor. Purge the headspace three times with nitrogen, followed by three purges with hydrogen gas to ensure an inert atmosphere.

-

Reaction Execution: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi). Begin vigorous stirring and heat the reactor to the target temperature (e.g., 40-50 °C).

-

Reaction Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is complete when hydrogen consumption ceases. An optional in-process control (IPC) by HPLC can confirm the disappearance of the starting material.

-

Catalyst Removal: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor three times with nitrogen. Under a nitrogen blanket , filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Do not allow the catalyst cake to dry in the air, as it can ignite. Wash the filter cake with a small amount of the reaction solvent.

-

Product Isolation: Combine the filtrate and washes. Remove the solvent in vacuo to yield 5-(3,5-Dimethylphenyl)pentanoic acid as a crude oil or low-melting solid.

-

Final Purification: The crude product can be purified by crystallization from a solvent like hexane or by vacuum distillation if it is a liquid at room temperature.[11]

Data Summary: Catalytic Hydrogenation

| Parameter | Specification | Purpose / Rationale |

| Substrate | 4-(3,5-dimethylbenzoyl)butanoic acid | 1.0 eq |

| Catalyst | 5% Pd/C | 1-2 mol% Pd loading |

| Solvent | Ethanol | Good solvent for substrate and product; common for hydrogenations. |

| H₂ Pressure | 50-100 psi | Sufficient pressure to drive the reaction efficiently without requiring ultra-high-pressure equipment. |

| Temperature | 40-50 °C | Moderate temperature to increase reaction rate without promoting side reactions. |

| Reaction Time | 4-8 hours | Typical duration, dependent on scale and equipment. |

| Typical Yield | 95-99% | Hydrogenation is typically a very high-yielding reaction. |

Process Workflow and Quality Control

Overall Process Flow Diagram

Figure 2: End-to-end production and quality control workflow.

Analytical Quality Control

Rigorous analytical testing is essential to ensure the quality and consistency of the final product.[12][13]

| Test | Method | Specification (Example) | Purpose |

| Identity | ¹H NMR, ¹³C NMR | Spectrum conforms to the reference structure. | Confirms the chemical structure of the final compound. |

| Purity (Organic) | HPLC-UV | ≥ 99.0% area | Quantifies the main component and detects organic impurities.[14] |

| Purity (Assay) | Titration (acid-base) | 99.0% - 101.0% w/w | Provides an absolute measure of the carboxylic acid content. |

| Identity (Mass) | Mass Spectrometry (MS) | [M-H]⁻ or [M+H]⁺ ion observed corresponds to the theoretical mass. | Confirms the molecular weight of the compound. |

| Residual Solvents | GC-HS | Toluene < 890 ppm, Heptane < 5000 ppm, Ethanol < 5000 ppm (ICH limits) | Ensures solvents used in the process are removed to safe levels. |

| Residual Metals | ICP-MS | Pd < 10 ppm | Ensures the palladium catalyst has been effectively removed. |

Conclusion

The synthetic strategy outlined in this document, combining Friedel-Crafts acylation with catalytic hydrogenation, represents a modern, efficient, and scalable method for producing 5-(3,5-Dimethylphenyl)pentanoic acid. This process is intentionally designed to be robust and amenable to a manufacturing environment by prioritizing safety, minimizing harsh reagents, and simplifying purification steps. The detailed protocols and integrated quality control checkpoints provide a comprehensive framework for researchers and drug development professionals to successfully implement this synthesis on a multi-kilogram scale.

References

-

Ley, S. V., & Stewart-Liddon, A. J. P. (n.d.). Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. University of Cambridge. Available at: [Link][6][15]

-

Dalton Transactions. (2015). Efficient hydrogenation of ketones and aldehydes catalysed by a well-defined PNNP–rhenium complex. Royal Society of Chemistry. Available at: [Link][16]

-

OpenStax. (2023, September 20). 16.9 Reduction of Aromatic Compounds. In Organic Chemistry. Available at: [Link][7]

-

Science of Synthesis. (n.d.). Catalytic Hydrogenation of Ketones. Thieme. Available at: [Link][10]

-

Annamalai University. (n.d.). Clemmensen reduction. Available at: [Link][17]

-

Wikipedia contributors. (2023, December 27). Clemmensen reduction. In Wikipedia, The Free Encyclopedia. Available at: [Link][3]

-

University of Calgary. (n.d.). Carbonyl to Methylene Reductions. Available at: [Link][18]

-

Cosford, N. D. P., et al. (2003). A Practical, Kilogram-Scale Implementation of the Wolff−Kishner Reduction. Organic Process Research & Development. Available at: [Link][19]

-

Wikipedia contributors. (2023, November 28). Wolff–Kishner reduction. In Wikipedia, The Free Encyclopedia. Available at: [Link][4]

-

Ashenhurst, J. (2018, August 27). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Master Organic Chemistry. Available at: [Link][5]

-

Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Available at: [Link][12]

-

Tokyo Chemical Industry UK Ltd. (n.d.). Wolff-Kishner Reduction. Available at: [Link][20]

-

Wikipedia contributors. (2024, January 23). Friedel–Crafts reaction. In Wikipedia, The Free Encyclopedia. Available at: [Link][1]

-

Scribd. (2024, April 22). Friedel-Crafts Acylation Report. Available at: [Link][9]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Available at: [Link][2]

-

BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Available at: [Link][8]

-

Journal of Drug Delivery and Therapeutics. (2021). Modern Trends in Analytical Techniques for Method Development and Validation of Pharmaceuticals: A Review. Available at: [Link][13]

-

PharmTech. (2024). Enhancing the Analysis of Pharmaceutical Compounds across Diverse Sample Matrices. Available at: [Link][14]

-

365 EZ PURE WATER. (n.d.). Purification Methods. Available at: [Link][21]

-

Organic Syntheses. (n.d.). (2sr,3sr)-2,4-dimethyl-3-hydroxypentanoic acid. Available at: [Link][22]

-

Organic Syntheses. (n.d.). 3-methylpentanoic acid. Available at: [Link][11]

-

Analytical Science Advances. (2020). Recent advances in analytical techniques for high throughput experimentation. Available at: [Link][23]

-

Boyd Biomedical. (n.d.). Water Purification Methods for Pharmaceutical Uses. Available at: [Link][24]

-

Google Patents. (n.d.). Purification method of fluorine-containing aromatic tetracarboxylic dianhydride. Available at: [25]

Sources

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. Friedel-Crafts Acylation [organic-chemistry.org]

- 3. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 4. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 16.9 Reduction of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 8. byjus.com [byjus.com]

- 9. scribd.com [scribd.com]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. jddtonline.info [jddtonline.info]

- 14. phmethods.net [phmethods.net]

- 15. Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat 30NP. [repository.cam.ac.uk]

- 16. Efficient hydrogenation of ketones and aldehydes catalysed by a well-defined PNNP–rhenium complex - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 17. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 18. uwindsor.ca [uwindsor.ca]

- 19. researchgate.net [researchgate.net]

- 20. Wolff-Kishner Reduction | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 21. 365-water.com [365-water.com]

- 22. Organic Syntheses Procedure [orgsyn.org]

- 23. d-nb.info [d-nb.info]

- 24. boydbiomedical.com [boydbiomedical.com]

- 25. JP4622266B2 - Purification method of fluorine-containing aromatic tetracarboxylic dianhydride - Google Patents [patents.google.com]

Application Notes & Protocols: Esterification of 5-(3,5-Dimethylphenyl)pentanoic Acid Derivatives

Introduction: The Strategic Importance of Esterification

In the landscape of medicinal chemistry and drug development, the carboxylic acid moiety is a frequent pharmacophore. However, its acidic nature can present challenges related to solubility, membrane permeability, and metabolic stability. Esterification serves as a fundamental and powerful tool to mask this acidity, creating prodrugs or modifying physicochemical properties to optimize a molecule's therapeutic potential. 5-(3,5-Dimethylphenyl)pentanoic acid and its derivatives represent a class of compounds where such modifications can be critical for advancing from a lead compound to a clinical candidate.

This guide provides an in-depth analysis of three robust esterification protocols, moving beyond a simple recitation of steps to explain the underlying chemical principles. We will explore the classic Fischer-Speier esterification, the mild and versatile Steglich esterification, and the stereochemically precise Mitsunobu reaction. Each protocol is presented with a focus on causality, enabling researchers to not only execute the procedures but also to make informed decisions when adapting them for novel derivatives.

Decision Framework for Protocol Selection

The choice of an esterification method is not arbitrary; it is dictated by the specific chemical nature of the substrates and the desired outcome. The primary considerations are the stability of the starting materials (acid and alcohol) to acidic or basic conditions, the degree of steric hindrance around the reactive centers, and the presence of other sensitive functional groups.

Caption: Decision workflow for selecting the optimal esterification protocol.

Protocol 1: Fischer-Speier Esterification

Principle and Mechanistic Insight

The Fischer-Speier esterification is a classic, acid-catalyzed condensation of a carboxylic acid and an alcohol.[1][2] The reaction's core principle lies in the activation of the carboxylic acid's carbonyl group by a proton from a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[3][4] This protonation significantly increases the electrophilicity of the carbonyl carbon, rendering it susceptible to nucleophilic attack by the alcohol.[2][5]

The reaction is governed by equilibrium. To drive the reaction toward the ester product, Le Châtelier's principle is exploited, either by using a large excess of the alcohol reactant or by actively removing the water byproduct as it forms, often through a Dean-Stark apparatus.[3][6]

Caption: Key steps of the Fischer-Speier esterification mechanism.

Applicability & Limitations

This method is highly effective and economical for simple, sterically unhindered primary and secondary alcohols and for carboxylic acids that lack acid-sensitive functional groups.[1][7] Tertiary alcohols are generally unsuitable as they are prone to elimination under the harsh acidic and thermal conditions.[1]

Detailed Experimental Protocol

-

Equipment Setup: Assemble a round-bottom flask with a reflux condenser and a Dean-Stark trap. Add a magnetic stir bar. The glassware must be thoroughly dried.

-

Reagent Charging:

-

To the flask, add 5-(3,5-Dimethylphenyl)pentanoic acid (1.0 eq).

-

Add the desired primary or secondary alcohol (e.g., ethanol, 5-10 eq) and a non-polar solvent capable of forming an azeotrope with water (e.g., toluene, sufficient to fill the Dean-Stark trap and half-fill the flask).

-

Carefully add the acid catalyst, such as concentrated sulfuric acid (0.05-0.1 eq) or p-toluenesulfonic acid (0.05-0.1 eq).[6]

-

-

Reaction:

-

Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. As it cools, the water will separate and collect in the bottom of the trap, while the toluene overflows back into the reaction flask.[6]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or by measuring the volume of water collected. The reaction is typically complete within 2-10 hours.[1]

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and dilute with an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst and any unreacted carboxylic acid, followed by a wash with brine.[8]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude ester can be purified by fractional distillation or column chromatography.[8][9]

-

Protocol 2: Steglich Esterification